1,2-Diiodotetrafluoroethane

Catalog No.
S604595
CAS No.
354-65-4
M.F
C2F4I2
M. Wt
353.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diiodotetrafluoroethane

CAS Number

354-65-4

Product Name

1,2-Diiodotetrafluoroethane

IUPAC Name

1,1,2,2-tetrafluoro-1,2-diiodoethane

Molecular Formula

C2F4I2

Molecular Weight

353.82 g/mol

InChI

InChI=1S/C2F4I2/c3-1(4,7)2(5,6)8

InChI Key

NZXVPCQHQVWOFD-UHFFFAOYSA-N

SMILES

C(C(F)(F)I)(F)(F)I

Synonyms

1,2-diiodotetrafluoroethane, CF(2)ICF(2)I, diiodotetrafluoroethane

Canonical SMILES

C(C(F)(F)I)(F)(F)I

Thermochemical studies:

  • The heat of formation of 1,2-diiodotetrafluoroethane has been measured using gas-phase reactions. This research contributes to the understanding of the energetic behavior of fluorinated molecules and their interactions with other species.

Spectroscopic studies:

  • The ionization energy of 1,2-diiodotetrafluoroethane has been determined using photoelectron spectroscopy. This information helps in understanding the electronic structure and potential reactivity of the molecule.

1,2-Diiodotetrafluoroethane, with the molecular formula C₂F₄I₂, is a halogenated organic compound characterized by its unique combination of iodine and fluorine substituents on a tetrafluoroethylene backbone. This compound appears as a reddish violet liquid and has a molecular weight of 353.82 g/mol. It is known for its stability under normal conditions, although it can be light-sensitive and should be stored away from sources of light to prevent degradation .

1,2-Diiodotetrafluoroethane is not a biologically active compound and does not have a known mechanism of action in living systems. Its primary application lies in organic synthesis as a building block for other fluorinated molecules.

  • Inhalation and Skin Contact: Exposure to the compound might cause irritation to the respiratory tract and skin.
  • Environmental Impact: As with many halocarbons, 1,2-Diiodotetrafluoroethane has the potential to contribute to the greenhouse effect if released into the atmosphere.
, notably:

  • Reaction with Sulfur Trioxide: When reacted with sulfur trioxide at temperatures ranging from 0°C to 115°C, unexpected products are formed, indicating the complexity of its reactivity .
  • Formation from Tetrafluoroethylene: The compound can be synthesized through the reaction of tetrafluoroethylene with iodine, showcasing its utility in synthetic organic chemistry .

Several methods have been documented for synthesizing 1,2-diiodotetrafluoroethane:

  • Direct Reaction: A straightforward method involves the direct reaction of tetrafluoroethylene with iodine .
  • Pyrolysis Method: Recent studies have explored the use of pyrolysis gas from waste materials to generate tetrafluoroethylene, which can subsequently react with iodine to yield 1,2-diiodotetrafluoroethane. This approach highlights an environmentally friendly synthesis route by recycling waste polytetrafluoroethylene .

1,2-Diiodotetrafluoroethane finds applications in various fields:

  • Refrigerants: Due to its properties as a halogenated compound, it may serve as a refrigerant or in other cooling applications.
  • Chemical Intermediates: It is often used as an intermediate in organic synthesis and in the preparation of more complex fluorinated compounds.

1,2-Diiodotetrafluoroethane shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1,2-DibromotetrafluoroethaneC₂F₄Br₂Similar structure but contains bromine instead of iodine. More reactive than 1,2-diiodotetrafluoroethane.
1,2-DichlorotetrafluoroethaneC₂F₄Cl₂Contains chlorine; generally less stable than iodine-containing compounds.
TetrafluoroethyleneC₂F₄Parent compound; lacks halogen substitutions that increase reactivity and potential applications.

The unique combination of iodine and fluorine in 1,2-diiodotetrafluoroethane provides distinct chemical properties that differentiate it from these similar compounds. Its stability and specific reactivity patterns make it an interesting subject for further research in both synthetic chemistry and potential industrial applications.

XLogP3

3.1

Boiling Point

112.0 °C

UNII

2Z13I2WELK

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (88.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (88.68%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

354-65-4

Wikipedia

1,1,2,2-tetrafluoro-1,2-diiodoethane

Dates

Modify: 2023-08-15

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